Benzofuran, 2,3,6-trimethyl-
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Overview
Description
Benzofuran, 2,3,6-trimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. The presence of three methyl groups at positions 2, 3, and 6 of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, is also employed in the synthesis of benzofuran derivatives .
Industrial Production Methods: Industrial production of 2,3,6-trimethylbenzofuran typically involves large-scale synthesis using efficient catalytic processes. The use of copper-mediated and palladium-catalyzed reactions is common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives.
Scientific Research Applications
2,3,6-Trimethylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,6-trimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, some benzofuran derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom in the furan ring.
Benzofuran: The parent compound without the methyl substitutions.
Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases.
Uniqueness: 2,3,6-Trimethylbenzofuran is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance its stability and selectivity in various reactions compared to other benzofuran derivatives.
Properties
CAS No. |
7137-22-6 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,3,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-5-10-8(2)9(3)12-11(10)6-7/h4-6H,1-3H3 |
InChI Key |
JHWKKCNDPCOCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C)C |
Origin of Product |
United States |
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